molecular formula C11H11BrO4 B566016 p-Bromophenacyl Lactate CAS No. 99853-28-8

p-Bromophenacyl Lactate

Cat. No. B566016
CAS RN: 99853-28-8
M. Wt: 287.109
InChI Key: OBXSUTQDQHWMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Bromophenacyl Lactate (PBL) is a brominated phenacyl lactate compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of ways, including as a reagent in organic synthesis and as a biochemical tool in laboratory experiments. PBL is a relatively new compound, and its full potential has yet to be realized.

Scientific Research Applications

  • Gastrointestinal Protection : Bromophenacyl bromide (BPB), a phospholipase A2 inhibitor, has shown significant antiulcer and cytoprotective activity against experimentally induced gastroduodenal lesions. BPB was found to inhibit gastric acid secretion and protect against chemically induced gastric and duodenal ulcers in rats (Tariq et al., 2006).

  • Inhibition of Adenylate Cyclase : BPB has been reported to irreversibly inhibit adenylate cyclase activity stimulated by various agents, suggesting its potential in biochemical studies focusing on cellular signaling pathways (O'Donnell & Howlett, 1991).

  • Neurophysiology : The phospholipase A2 (PLA2) inhibitor BPB was found to affect the induction and maintenance of long-term potentiation (LTP) in the hippocampal slice preparation, indicating its role in neural plasticity studies (Massicotte et al., 1990).

  • Cellular Calcium Dynamics : BPB has been shown to induce Ca2+ influx in human gingival fibroblasts, suggesting its utility in studies investigating cellular calcium signaling mechanisms (Ogata et al., 2002).

  • Enzyme Activity and Modification : BPB's reaction with phospholipase A2 from Naja naja naja leads to almost complete loss of enzymatic activity, pointing towards its use in enzymology and protein chemistry (Roberts et al., 1977).

  • Membrane Lipid Metabolism : BPB has been shown to strongly inhibit the elongation of endogenous fatty acids in brain mitochondria and microsomes, highlighting its potential in studies related to membrane lipid metabolism (Gan-Elepano & Mead, 1978).

  • Analytical Chemistry and Microbiology : BPB derivatives have been used in high-performance liquid chromatography for identifying mycobacteria and for the determination of low-molecular-weight straight-chain carboxylic acids in biological fluids, demonstrating its application in analytical and microbiological research (Butler et al., 1991; L'emeillat et al., 1981).

  • Pharmacology and Cell Death : BPB has been shown to promote cell death in various cell lines, involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2, which is important in pharmacological studies and understanding cell death mechanisms (Fuentes et al., 2003).

Mechanism of Action

Target of Action

p-Bromophenacyl Lactate is a derivative of lactate, which plays a crucial role in energy metabolism and signaling in brain tissues . The primary targets of p-Bromophenacyl Lactate are likely to be the same as those of lactate, including various enzymes and receptors involved in energy metabolism and epigenetic modifications .

Mode of Action

It is known that p-bromophenacyl bromide, a related compound, is used as a derivatization reagent that introduces a bromine atom into a drug molecule and its major metabolite . This process enables the element-selective detection and quantification based on the bromine signal . It is plausible that p-Bromophenacyl Lactate might act in a similar way, altering the properties of its target molecules and affecting their interactions.

Biochemical Pathways

Lactate, from which p-Bromophenacyl Lactate is derived, is involved in several biochemical pathways. It is the end product of glycolysis and can stimulate gene transcription through histone lysine lactylation . Lactate also plays a key role in the astrocyte-neuron lactate shuttle hypothesis, improving memory impairment, increasing cerebral blood flow, enhancing cerebral energy metabolism, reducing neurological deficits, and encouraging neural regeneration .

Pharmacokinetics

The related compound p-bromophenacyl bromide has been used in the quantitative metabolite profiling of carboxyl and phenolic hydroxyl group-containing pharmaceuticals in human plasma . This suggests that p-Bromophenacyl Lactate might also be detectable in biological samples and could potentially be used in pharmacokinetic studies.

Result of Action

It has been observed that the inactivation of a toxin’s phospholipase activity by chemical modification with p-bromophenacyl bromide results in a significant decrease in the observed concomitant efflux of neurotransmitters and lactate dehydrogenase . This suggests that p-Bromophenacyl Lactate might have similar effects.

Action Environment

The action of p-Bromophenacyl Lactate is likely to be influenced by various environmental factors. For instance, the presence of divalent cations can increase the rate of synaptic blockade by a toxin when p-Bromophenacyl Bromide is used to inactivate the toxin’s phospholipase activity . Therefore, the action, efficacy, and stability of p-Bromophenacyl Lactate might also be affected by the presence of certain ions or other environmental factors.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-7(13)11(15)16-6-10(14)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXSUTQDQHWMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.